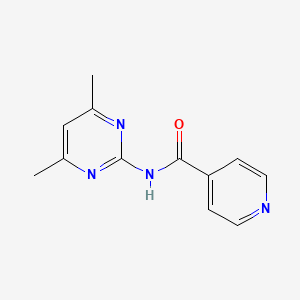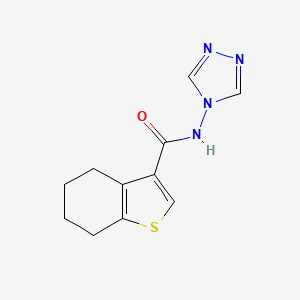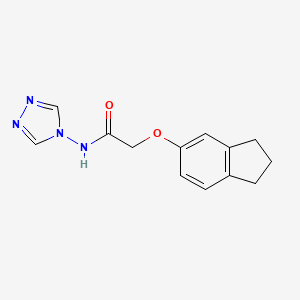
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperazine derivatives and has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. The reduction of calcium influx leads to the inhibition of downstream signaling pathways, which ultimately affects the synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to modulate various biochemical and physiological processes in the brain. For example, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been shown to impair learning and memory in animal models, which suggests the involvement of NMDA receptors in these processes. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has also been found to induce neurotoxicity in the hippocampus, which is a brain region involved in memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of the NMDA receptor, which makes it a useful tool to study the function of these receptors. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a long half-life, which allows for prolonged experiments. However, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide also has some limitations. For example, it has been found to induce neurotoxicity in some brain regions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide in scientific research. First, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used to study the role of NMDA receptors in different brain functions such as pain perception, addiction, and depression. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used in combination with other compounds to study their synergistic effects on the NMDA receptor. Third, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be modified to improve its selectivity and reduce its neurotoxicity. Overall, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a promising future in scientific research and can provide valuable insights into the function of NMDA receptors in the brain.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been extensively used in scientific research to study the function of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to selectively block the activity of NMDA receptors, which makes it a useful tool to study the role of these receptors in different brain functions.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h5,8-9,15H,2-4,6-7,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIBCPXHOHVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)



![N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4179365.png)

![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
